molecular formula C10H14F2O2 B2625883 6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid CAS No. 2309447-34-3

6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid

Cat. No. B2625883
CAS RN: 2309447-34-3
M. Wt: 204.217
InChI Key: COOQDLRPZSHGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a substance is based on structures generated from information available in databases. For “6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid”, the molecular structure is well-defined .

Scientific Research Applications

Synthesis and Chemical Properties

6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid, as part of the broader category of difluoronaphthoic acids, is significant in synthetic chemistry for the development of biologically active compounds. The process involves electrophilic fluorination and Friedel-Crafts cyclization techniques to obtain various difluoronaphthoic acids, which are pivotal in medicinal chemistry and material science. This synthesis route is crucial for generating structural units found in several active compounds, illustrating the compound's role in expanding the possibilities for chemical synthesis and application in new material development (Tagat et al., 2002).

Fluorination Techniques and Applications

The development of novel fluorination techniques, such as the use of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), highlights the relevance of difluoro compounds in synthesizing acyl fluorides and amides under neutral conditions. This showcases the compound's contribution to the creation of acyl fluorides, which are essential intermediates in organic synthesis and pharmaceutical manufacturing, thus underlining its importance in improving fluorination methods and facilitating the synthesis of complex molecules (Wang et al., 2021).

Environmental and Material Science Research

In environmental science, the study of perfluorinated compounds, including perfluoroalkyl ether carboxylic and sulfonic acids, is crucial. These studies help in understanding the distribution and impact of novel fluorinated compounds in surface waters worldwide, indicating the environmental footprint and potential ecological effects of such compounds. This research is vital for environmental monitoring and developing strategies to manage and mitigate the presence of fluorinated pollutants in natural ecosystems (Pan et al., 2018).

Advanced Fluorination and its Role in Organic Synthesis

The synthesis of gem-difluorinated compounds, including 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives, highlights the role of advanced fluorination techniques in organic synthesis. These methodologies enable the production of difluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and material sciences, showcasing the compound's utility in enabling the synthesis of molecules with enhanced properties and functionalities (Zhang et al., 2014).

properties

IUPAC Name

6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c11-10(12)5-4-9(8(13)14)3-1-2-7(9)6-10/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQDLRPZSHGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCC2(C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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